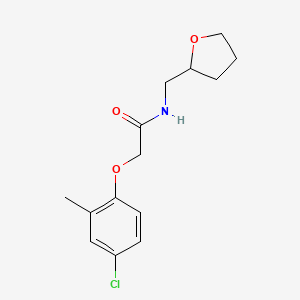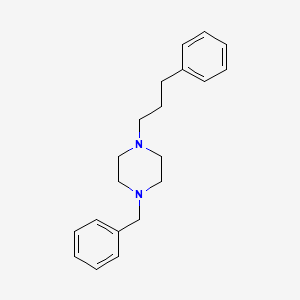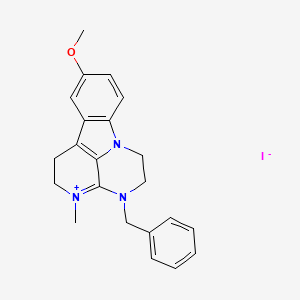![molecular formula C19H14BrN3O B5070712 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5070712.png)
4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide, commonly known as 4-Bromo-Azobenzene (4-BA), is a synthetic compound with a wide range of applications in scientific research. This compound is a derivative of azobenzene, which is a widely used organic compound in the field of chemistry. 4-BA is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 360.2 g/mol.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide involves the isomerization of the azobenzene moiety upon exposure to light. This isomerization causes a change in the molecular structure of the compound, which can result in changes in its physical and chemical properties. This property has been utilized in the development of photo-responsive materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide have not been extensively studied. However, studies have shown that this compound can be used as a photo-switchable inhibitor of protein-protein interactions. This property has been utilized in the development of photo-controllable protein interactions, which can be used to study protein function and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide in lab experiments include its photo-switchable properties, which allow for precise control over the timing and location of molecular changes. This property has been utilized in the development of photo-responsive materials and molecular switches. The limitations of using 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
For the use of 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide in scientific research include the development of new photo-responsive materials, the study of protein-protein interactions, and the development of photo-controllable surfaces. Other potential applications include the development of photo-controlled drug delivery systems and the study of cell signaling pathways.
Métodos De Síntesis
The synthesis of 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide involves the reaction of 4-bromoaniline with diazonium salt of 4-aminobenzamide. This reaction is carried out in the presence of a catalyst such as copper powder or cuprous chloride. The resulting product is purified by recrystallization to obtain pure 4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide.
Aplicaciones Científicas De Investigación
4-bromo-N-[4-(phenyldiazenyl)phenyl]benzamide has been widely used in scientific research as a photo-switchable molecule. This compound can be switched between two isomeric forms by exposure to light of different wavelengths. This property has been utilized in the development of photo-responsive materials, such as photo-controllable surfaces, molecular switches, and sensors.
Propiedades
IUPAC Name |
4-bromo-N-(4-phenyldiazenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O/c20-15-8-6-14(7-9-15)19(24)21-16-10-12-18(13-11-16)23-22-17-4-2-1-3-5-17/h1-13H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZRWRJYLOKQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901040858 |
Source


|
| Record name | Benzamide, 4-bromo-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
418785-14-5 |
Source


|
| Record name | Benzamide, 4-bromo-N-[4-(2-phenyldiazenyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901040858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5070639.png)


![3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)

![2-(4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)pyrimidine](/img/structure/B5070684.png)


![4-chloro-6-[(1,3-thiazol-5-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5070699.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)

![6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5070724.png)
